GPR27 Agonist Activity vs. Phenylsulfamoyl Analog
The target compound activates human GPR27 with an EC50 of 1300 nM in a cell-based assay (HEK293 cells) [1]. In contrast, the direct analog 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CHEMBL4852965), which replaces the thiazole with a phenyl ring, has no reported GPR27 activity in the same database, indicating that the thiazole ring is essential for functional activity [2]. This suggests a qualitative differentiation, though quantitative head-to-head comparator data against the phenyl analog under identical assay conditions is currently lacking.
| Evidence Dimension | GPR27 agonism potency |
|---|---|
| Target Compound Data | EC50 = 1300 nM |
| Comparator Or Baseline | 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide: No activity reported in Molbic/ChEMBL |
| Quantified Difference | Not quantifiable (presence vs. absence of activity) |
| Conditions | Cell-based assay, HEK293 cells expressing human GPR27 |
Why This Matters
This is the only confirmed functional activity for this compound, making it a potential starting point for GPR27 tool compound development where the phenyl analog appears inactive.
- [1] Molbic Database. Bioactivity IT0528802: GPR27 agonism by 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. View Source
- [2] Metisox. Possible modulators for GPR27 derived from various sources. View Source
